Doxepinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
11-[3-(dimethylamino)propyl]-6H-benzo[c][1]benzoxepin-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKLFUWSVQYTOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=CC=CC=C2COC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963330 | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4504-88-5 | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doxepinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004504885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-[3-(dimethylamino)propyl]-6,11-dihydrodibenz[b,e]oxepin-11-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DOXEPINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O29I2R0ZG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Doxepinol Biotransformation and Metabolic Pathways Research
Primary Metabolic Transformations of Doxepinol and Related Compounds.
Doxepin (B10761459) undergoes several primary metabolic transformations, including N-demethylation, hydroxylation, N-oxidation, and conjugation. These processes result in the formation of various metabolites, with N-desmethyldoxepin (nordoxepin) being a major active metabolite. pharmgkb.orgdrugbank.comnih.gov
Hydroxylation Pathways of this compound and its Metabolites.
Hydroxylation is another significant metabolic transformation of doxepin and its metabolites, primarily mediated by cytochrome P450 enzymes. This process typically leads to the formation of less pharmacologically active metabolites. preprints.orgnih.gov Both doxepin and nordoxepin undergo hydroxylation, mainly catalyzed by CYP2D6. pharmgkb.orgebi.ac.ukwikipedia.orgwikipedia.org Specifically, E-doxepin and E-N-desmethyldoxepin are hydroxylated with high affinity by CYP2D6. caldic.comnih.gov Hydroxylated metabolites, such as E-2-hydroxydoxepin and E-2-hydroxy-N-desmethyldoxepin, have been identified as major metabolites in human urine. caldic.com
N-Oxidation and Conjugation Processes (e.g., Glucuronidation).
In addition to demethylation and hydroxylation, doxepin and its metabolites can undergo N-oxidation and conjugation. N-oxidation leads to the formation of metabolites such as doxepin N-oxide. caldic.comfda.gov Conjugation, particularly glucuronidation, is a crucial step in the elimination of doxepin and its metabolites. pharmgkb.orgdrugbank.comwikipedia.orgmdedge.com Both doxepin and nordoxepin are transformed into glucuronide conjugates. ebi.ac.ukwikipedia.orgwikipedia.org Hydroxylated metabolites are also glucuronidated before excretion. pharmgkb.org Glucuronide conjugates are the main form in which doxepin is excreted in the urine. drugbank.comwikipedia.orgmdedge.com
Cytochrome P450 Enzyme System Involvement in this compound Metabolism.
The cytochrome P450 (CYP) enzyme system plays a central role in the hepatic metabolism of doxepin. Multiple CYP enzymes are involved in the biotransformation of doxepin, with CYP2D6 and CYP2C19 being the primary contributors. pharmgkb.orgdrugbank.compreprints.orgontosight.aimims.com Other enzymes, such as CYP1A2, CYP2C9, and CYP3A4, may also be involved to a lesser extent. pharmgkb.orgdrugbank.comwikipedia.orgmims.compgkb.org Genetic variations in the genes encoding these enzymes can lead to interindividual variability in doxepin metabolism. nih.govontosight.aimims.compharmgkb.org
Role of CYP2D6 in this compound Hydroxylation.
CYP2D6 is a major enzyme responsible for the hydroxylation of doxepin and its active metabolite, nordoxepin. pharmgkb.orgebi.ac.ukwikipedia.orgpreprints.orgwikipedia.orgontosight.aipgkb.org This enzyme exhibits a predominant preference for the E-isomers, catalyzing the hydroxylation of E-doxepin and E-N-desmethyldoxepin with high affinity. caldic.comnih.gov The hydroxylation by CYP2D6 generally leads to the formation of less active metabolites. preprints.orgpgkb.org Genetic polymorphisms in CYP2D6 can significantly impact the plasma concentrations of doxepin and its metabolites. ebi.ac.ukwikipedia.orgnih.govontosight.aipharmgkb.org
Role of CYP2C19 in this compound Demethylation.
CYP2C19 is the primary enzyme involved in the N-demethylation of doxepin to form the active metabolite nordoxepin. pharmgkb.orgdrugbank.comnih.govwikipedia.orgwikipedia.orgpgkb.orgpharmgkb.orgnih.gov This enzyme contributes significantly to the formation of nordoxepin from both E and Z isomers of doxepin. nih.govpharmgkb.orgpreprints.org While CYP2C19 is the major enzyme, other enzymes like CYP1A2 and CYP2C9 may have minor roles in this demethylation process. pharmgkb.orgdrugbank.comwikipedia.orgpgkb.orgnih.gov Similar to CYP2D6, genetic variations in CYP2C19 can influence the rate of doxepin metabolism and affect plasma levels. nih.govontosight.aimims.compharmgkb.org
Data Table: Key Metabolic Pathways and Involved Enzymes
| Metabolic Transformation | Primary Metabolite(s) | Major Enzyme(s) Involved | Minor Enzyme(s) Involved |
| N-Demethylation | Nordoxepin (Desmethyldoxepin) | CYP2C19 | CYP1A2, CYP2C9, CYP3A4 |
| Hydroxylation | Hydroxydoxepin, Hydroxynordoxepin | CYP2D6 | |
| N-Oxidation | Doxepin N-oxide | Flavin-containing monooxygenase? | |
| Conjugation (Glucuronidation) | Glucuronide conjugates of doxepin and metabolites | UGTs? |
Note: Enzyme involvement in N-oxidation and Conjugation is less explicitly detailed in the provided snippets compared to demethylation and hydroxylation.
Contributions of Other CYP Isoforms (e.g., CYP1A2, CYP2C9, CYP3A4)
While CYP2D6 and CYP2C19 are identified as the major enzymes involved in this compound metabolism, other CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4, also contribute, albeit to a lesser extent wikipedia.orgpharmgkb.org. These enzymes play a role in the N-demethylation of this compound, leading to the formation of the active metabolite nordoxepin (desmethyldoxepin) pharmgkb.orgpgkb.org. Specifically, CYP1A2 and CYP2C9 are involved in the formation of nordoxepin, while CYP2D6 and CYP3A4 are not significantly involved in this specific metabolic step wikipedia.orgwikipedia.org. However, CYP3A4 and CYP2C9 have been shown to play a significant role in the metabolism of other compounds, highlighting their potential to interact with this compound metabolism when co-administered with other drugs nih.govnih.gov.
Pharmacological Contributions of Active Metabolites (e.g., Nordoxepin/Desmethyldoxepin)
Nordoxepin shares similar pharmacological activities with this compound but exhibits differences in potency and selectivity. It is generally a more potent and selective norepinephrine (B1679862) reuptake inhibitor compared to this compound wikipedia.orgwikipedia.orgebi.ac.uk. The demethylated variants of tertiary amine tricyclic compounds like this compound are typically more potent inhibitors of norepinephrine reuptake and less potent in their antiadrenergic, antihistamine, and anticholinergic activities wikipedia.orgwikipedia.org. The elimination half-life of nordoxepin (approximately 31 hours) is nearly double that of this compound (mean 17 hours), suggesting its sustained presence and contribution to the pharmacological effects wikipedia.orgebi.ac.uk.
Pharmacogenomic Influences on this compound Metabolism Research
Genetic variations, particularly in the genes encoding CYP enzymes, can significantly influence the metabolism of this compound, leading to inter-individual variability in drug concentrations and potentially affecting efficacy and the risk of side effects wikipedia.orgpharmgkb.orgmapmygenome.in.
Genetic Polymorphisms of CYP2D6 and CYP2C19 and their Metabolic Phenotypes
The genes encoding CYP2D6 and CYP2C19 are highly polymorphic, with numerous known allelic variants that result in different metabolic phenotypes pharmgkb.orguniversiteitleiden.nl. These phenotypes categorize individuals based on their enzyme activity, typically as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, also referred to as normal metabolizers), and ultrarapid metabolizers (UMs) wikipedia.orgpgkb.orgg-standaard.nl.
Genetic variations in CYP2D6 and CYP2C19 are well-documented to affect the metabolism of tricyclic antidepressants, including this compound pharmgkb.orguniversiteitleiden.nl.
Research on the Impact of Genetic Variation on this compound Metabolic Rate
Research has demonstrated a significant impact of CYP2D6 and CYP2C19 genetic variations on this compound metabolic rate and subsequent plasma concentrations.
Studies have shown that individuals with the CYP2D6 poor metabolizer phenotype exhibit reduced clearance of both this compound and nordoxepin, leading to higher plasma concentrations compared to extensive metabolizers pharmgkb.orgg-standaard.nl. For instance, studies in healthy volunteers have shown significantly elevated area-under-the-curve (AUC) levels for nordoxepin in CYP2D6 poor metabolizers compared to extensive metabolizers wikipedia.orgpharmgkb.org. Conversely, CYP2D6 ultrarapid metabolizers may show increased clearance and lower plasma concentrations of this compound and nordoxepin pharmgkb.org.
Genetic variations in CYP2C19 also influence this compound metabolism, particularly the N-demethylation to nordoxepin. The median oral clearance of (Z)-doxepin has been shown to differ significantly between CYP2C19 extensive and poor metabolizers wikipedia.orgpharmgkb.org. Although desmethyldoxepin is still detected in CYP2C19 poor metabolizers, indicating the involvement of other enzymes in the demethylation step, the metabolic rate is clearly impacted by CYP2C19 genotype pharmgkb.org.
The combined effect of CYP2D6 and CYP2C19 genotypes can further influence this compound and nordoxepin exposure. Significant differences in doxepin plus nordoxepin exposure have been observed in patients with different CYP2D6 gene variants g-standaard.nl.
The following table summarizes some observed effects of CYP2D6 and CYP2C19 metabolizer phenotypes on this compound pharmacokinetics:
| CYP2D6 Phenotype | Doxepin Clearance | Nordoxepin AUC (0-48h) | Doxepin + Nordoxepin AUC |
| Extensive Metabolizer (EM) | Normal | Lower median values | Normal |
| Intermediate Metabolizer (IM) | Reduced | Higher median values (compared to EM) | Higher (compared to EM) |
| Poor Metabolizer (PM) | Significantly Reduced | Significantly Higher median values (up to ~4-fold vs EM) wikipedia.orgpharmgkb.org | Significantly Higher (up to >200% vs NM) g-standaard.nl |
| Ultrarapid Metabolizer (UM) | Increased | Lower plasma concentrations | Lower (down to ~45% vs NM) g-standaard.nl |
| CYP2C19 Phenotype | (Z)-Doxepin Oral Clearance | Desmethyldoxepin Detection |
| Extensive Metabolizer (EM) | Higher (e.g., 191 L/hour) wikipedia.org | Detected |
| Poor Metabolizer (PM) | Lower (e.g., 73 L/hour, ~2.5-fold difference vs EM) wikipedia.org | Detected pharmgkb.org |
Note: Data are based on findings from various studies and may represent median or mean values with variations reported across different research. wikipedia.orgpharmgkb.orgg-standaard.nl
These findings highlight the importance of considering pharmacogenomic information in understanding the variability in this compound metabolism.
Computational and Bioinformatics Approaches to this compound Metabolic Networks
Computational and bioinformatics approaches play an increasingly important role in understanding drug metabolism, including the complex metabolic pathways of compounds like this compound nih.govrjpbr.com. These approaches can help to model and predict drug-enzyme interactions, metabolic pathways, and the impact of genetic variations on metabolic rate nih.govbiorxiv.org.
Network-based approaches, for instance, can utilize data on metabolic pathways and enzyme-substrate relationships to construct metabolic networks for drugs nih.govbiorxiv.org. By integrating various biological data resources, including information on enzymes involved in this compound metabolism (such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), computational models can help to visualize and analyze the interconnectedness of these pathways biorxiv.orgmdpi.com.
Bioinformatics tools can also be used to analyze genetic variation data and predict the functional consequences of specific polymorphisms in CYP genes on enzyme activity and, subsequently, on this compound metabolism universiteitleiden.nlxiahepublishing.com. This can involve analyzing large datasets of genetic information and correlating genotypes with observed metabolic phenotypes xiahepublishing.com.
Furthermore, computational methods can be applied to predict potential drug-drug interactions by identifying shared metabolic enzymes or pathways between this compound and other co-administered medications biorxiv.orgmdpi.com. This is particularly relevant given the involvement of multiple CYP enzymes in this compound's biotransformation wikipedia.orgpharmgkb.org.
While specific detailed computational models solely focused on the entire this compound metabolic network were not extensively highlighted in the search results, the general principles of computational and bioinformatics approaches in drug metabolism research are applicable nih.govrjpbr.combiorxiv.org. These methods provide valuable tools for complementing experimental research, offering insights into the complex interplay of enzymes, metabolites, and genetic factors that govern this compound's biotransformation.
Mechanistic Investigations of Doxepinol Drug Drug and Drug Gene Interactions
Pharmacokinetic Interaction Mechanisms (Enzyme Inhibition/Induction)
Doxepinol is primarily metabolized by hepatic cytochrome P450 isozymes, notably CYP2C19 and CYP2D6, with lesser contributions from CYP1A2 and CYP2C9. pharmgkb.orgdrugbank.com These enzymes play a significant role in the biotransformation of this compound and its active metabolite, nordoxepin, into inactive hydroxy metabolites. g-standaard.nl Variations in the activity of these enzymes, whether due to genetic polymorphism or co-administered substances, can significantly impact this compound plasma levels. pharmgkb.org
Mechanistic Studies of this compound Interactions with CYP2D6 Inhibitors
CYP2D6 is a key enzyme in the metabolism of doxepin (B10761459) and nordoxepin. g-standaard.nl Inhibitors of CYP2D6 can decrease the activity of this enzyme, leading to reduced metabolism of doxepin and potentially increased plasma concentrations. patsnap.commeded101.com Genetic variants in CYP2D6 can result in decreased, absent, or increased enzyme activity, classifying individuals as intermediate, poor, or ultra-rapid metabolizers, respectively. g-standaard.nl Studies have shown significant differences in the exposure to doxepin and nordoxepin in individuals with different CYP2D6 metabolic phenotypes. g-standaard.nl For instance, poor metabolizers of CYP2D6 may have higher doxepin plasma levels compared to normal metabolizers. pharmgkb.org Common CYP2D6 inhibitors include bupropion, fluoxetine (B1211875), and paroxetine. meded101.com Co-administration of doxepin with potent CYP2D6 inhibitors can increase doxepin concentrations, potentially leading to altered effects. meded101.com
Mechanistic Studies of this compound Interactions with CYP2C19 Inhibitors
CYP2C19 is another primary enzyme involved in the metabolism of doxepin, particularly in the conversion of doxepin to nordoxepin. drugbank.comg-standaard.nl Similar to CYP2D6, the activity of CYP2C19 can be inhibited by certain drugs, potentially leading to increased exposure to doxepin. pharmgkb.org Genetic polymorphism in CYP2C19 can also influence doxepin plasma levels, with poor metabolizers potentially exhibiting higher concentrations. pharmgkb.org While doxepin itself, particularly the tertiary amine form, has been identified as a more potent inhibitor of CYP2C19 compared to secondary amine tricyclic antidepressants, the clinical significance of this inhibition at typical doses may be limited, though interactions with other CYP2C19-dependent drugs are possible at higher doses. nih.gov
Research on the Impact of Enzyme Inducers on this compound Metabolism
Enzyme induction is a process where exposure to a substance leads to increased synthesis and concentration of drug-metabolizing enzymes, such as CYPs. bioivt.comtaylorandfrancis.com Induction of CYP enzymes involved in this compound metabolism (primarily CYP2C19 and CYP2D6) could theoretically lead to increased clearance of doxepin, resulting in lower plasma concentrations. bioivt.comnih.gov Research on enzyme induction is critical for predicting pharmacokinetic interactions, as increased enzyme activity can lead to reduced exposure to a drug or its metabolites. bioivt.com While the provided search results highlight the importance of enzyme induction for other drugs and CYP enzymes like CYP1A2 and CYP3A4 mdedge.comfrontiersin.org, specific detailed research findings on the impact of enzyme inducers directly on this compound metabolism were not extensively detailed within the search results. However, the general principle of enzyme induction suggests that co-administration with known inducers of CYP2C19 or CYP2D6 could potentially decrease this compound efficacy due to increased metabolic clearance. bioivt.comnih.gov
Pharmacodynamic Interaction Principles
Pharmacodynamic interactions occur when the effects of one drug are altered by another drug at the site of action or through effects on physiological systems. This compound exerts its effects through modulation of neurotransmitter systems and interaction with various receptors. nih.gov
Interactions Modulating Neurotransmitter Systems
Doxepin's antidepressant action is primarily associated with the inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the central nervous system, increasing their availability in the synaptic cleft. drugbank.comnih.gov This mechanism classifies it as a serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.org Interactions modulating neurotransmitter systems can occur when other drugs affect the synthesis, release, reuptake, or metabolism of these or other neurotransmitters. For instance, co-administration with other drugs that affect serotonin or norepinephrine levels could lead to synergistic or antagonistic effects on neurotransmission. nih.gov While the search results confirm doxepin's impact on norepinephrine and serotonin reuptake drugbank.comnih.gov and the general concept of neurotransmitter system modulation by various compounds scirp.orgplos.org, detailed research specifically on how other drugs interact with this compound to modulate these systems was not extensively provided. The potential for such interactions exists with other agents affecting monoaminergic systems. nih.gov
Advanced Methodologies for Investigating Drug Interaction Potential in vitro and Mechanistically in vivo.
Investigating the drug interaction potential of compounds like this compound involves a range of advanced methodologies employed both in vitro and in vivo to elucidate the underlying mechanisms. These studies are crucial for predicting and understanding how this compound may interact with other drugs or how an individual's genetic makeup might influence its disposition and effects.
In vitro studies serve as an initial step in identifying potential drug interactions by assessing a compound's effects on drug-metabolizing enzymes and transporters. This compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 playing significant roles, and minor contributions from CYP1A2 and CYP2C9. drugbank.com In vitro inhibition studies using representative marker substrates are conducted to predict drug interactions caused by the inhibition of CYP enzymes. nihs.go.jp These studies typically involve incubating the test compound (this compound) with human liver microsomes or recombinant CYP enzymes and isoform-specific substrates. nuvisan.com The formation of metabolites is then measured, and the concentration of the test compound that inhibits enzyme activity by 50% (IC50) is determined. nuvisan.com Time-dependent inhibition, which involves the formation of metabolic intermediates that irreversibly inactivate the enzyme, can also be assessed in vitro. nuvisan.commedsafe.govt.nz
Enzyme induction studies are also performed in vitro to evaluate whether a compound can increase the expression and activity of drug-metabolizing enzymes. mdpi.com This mechanism, often mediated through the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR) and constitutive androstane (B1237026) receptor (CAR), can lead to increased clearance of co-administered drugs. nuvisan.commedsafe.govt.nzmdpi.com In vitro induction assays typically use human hepatocytes or cell lines like HepaRG cells, where changes in mRNA expression and enzyme activity levels of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) are measured after incubation with varying concentrations of the test compound. nuvisan.com
Beyond metabolic enzymes, drug transporters play a significant role in the absorption, distribution, and excretion of drugs, and their inhibition or induction can lead to clinically relevant drug-drug interactions. nih.govnih.gov In vitro studies evaluating transporter-mediated interactions assess whether a drug is a substrate or an inhibitor of various transporters, including efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), and uptake transporters. ich.orgallucent.com These studies often utilize membrane vesicles or cell-based systems expressing specific transporters. allucent.com
While in vitro studies are valuable for identifying potential interactions and elucidating mechanisms, in vivo studies are necessary to confirm these findings and assess their clinical significance. nihs.go.jpeuropa.eu Pharmacokinetic interaction studies in humans are generally preferred, but animal studies can be useful for predicting interactions and clarifying mechanisms during drug development, provided there are species similarities in metabolic enzymes and interaction mechanisms. nihs.go.jpeuropa.eu
Advanced in vivo methodologies for investigating drug interaction potential include the use of probe drug cocktails. nih.gov This approach involves co-administering a combination of well-characterized probe drugs that are selective substrates for specific CYP enzymes or transporters along with the investigational drug (this compound). nih.gov By measuring the changes in the pharmacokinetics of the probe drugs, the inhibitory or inductive effects of this compound on the respective enzymes or transporters can be determined in a single study. nih.gov This method is well-established for CYP-mediated interactions and is increasingly being applied to investigate transporter-mediated interactions. nih.gov
Drug-gene interactions, also known as pharmacogenomics, investigate how genetic variations influence drug response, including drug interactions. preprints.orgnih.gov Polymorphisms in genes encoding drug-metabolizing enzymes and transporters can affect their activity and expression, leading to altered drug pharmacokinetics and potential for interactions. preprints.orgnih.gov For this compound, genetic variations in CYP2D6 and CYP2C19 are of particular interest due to their significant role in its metabolism. preprints.org Studies in this area involve genotyping individuals to identify specific polymorphisms and then assessing their impact on this compound's metabolism and potential for interactions with co-administered drugs. preprints.orgnih.gov While screening for these polymorphisms is not always routine, it can be considered when initiating drugs significantly influenced by genetic factors. preprints.org
Research findings highlight the importance of these methodologies in understanding this compound's interaction profile. For instance, studies indicate that this compound's primary metabolism by CYP2D6 and CYP2C19 makes it susceptible to interactions with inhibitors of these enzymes. preprints.orgpreprints.org Cimetidine, a potent inhibitor of CYP2D6 and CYP1A2, has been shown to increase this compound exposure significantly in vivo. preprints.orgpreprints.org While direct studies on the interaction between this compound and strong CYP2D6/CYP2C19 inhibitors like fluoxetine are limited, comparisons with structurally related drugs metabolized by the same enzymes provide insights into potential interactions. preprints.orgpreprints.org
The data below summarize some key aspects of this compound's metabolism relevant to drug interaction studies:
| Enzyme Involved | Role in this compound Metabolism | Contribution |
| CYP2D6 | Primary metabolism | Significant drugbank.com |
| CYP2C19 | Primary metabolism | Significant drugbank.com |
| CYP1A2 | Minor metabolism | Minor drugbank.com |
| CYP2C9 | Minor metabolism | Minor drugbank.com |
Note: This table is based on information regarding the metabolism of doxepin, which is closely related to this compound.
Further detailed research findings on specific in vitro and in vivo studies investigating the mechanistic basis of this compound's drug-drug and drug-gene interactions using advanced methodologies would provide a more comprehensive understanding of its interaction potential.
Chemical Synthesis and Structural Activity Relationships of Doxepinol and Analogs
Synthetic Pathways for Doxepinol and its Stereoisomers
Doxepin (B10761459), the parent compound of this compound, is a psychotropic agent typically presented as a mixture of (E) and (Z) stereoisomers, with the (Z) isomer known as cidoxepin. Doxepin commonly exists as a 5:1 (E):(Z) racemic mixture. drugbank.com The synthesis of this compound, which is an impurity related to Doxepin, involves specific chemical transformations. While detailed synthetic routes specifically for this compound and its stereoisomers are not extensively described in the immediate search results, the synthesis of related compounds and the importance of stereochemistry in organic synthesis provide context.
Organic synthesis often involves strategies to control stereochemistry to produce specific stereoisomers, which is crucial for pharmaceuticals due to the significant impact of stereochemistry on biological activity. researchgate.netnih.gov Methods for achieving stereochemical control include asymmetric synthesis, the use of chiral catalysts, and selective reactions. researchgate.net Computational methods, such as DFT and molecular modeling, are also employed to predict stereochemical selectivity and design chiral catalysts. researchgate.net Challenges in achieving stereocontrol include the need for high selectivity, the complexity of chemical pathways, and the structural properties of molecules. researchgate.net
The synthesis of stereoisomers can involve the separation of diastereomeric mixtures, as demonstrated in the preparation of linalool (B1675412) oxide stereoisomers through techniques like fractional distillation or chromatography of derivatives. mdpi.com Another approach involves stereocontrolled synthesis using specific strategies, such as zinc chelation, to influence the stereochemistry of spiroketal centers in complex molecules. d-nb.info
Synthesis of this compound Metabolites and Related Impurities (e.g., this compound as Impurity B)
Doxepin undergoes extensive metabolism in the liver through oxidation and N-demethylation, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 and CYP2C19. wikipedia.org N-desmethyldoxepin (nordoxepin) is a major biologically active metabolite. drugbank.comwikipedia.org Both doxepin and nordoxepin are subject to hydroxylation, mainly by CYP2D6, and are also converted into glucuronide conjugates. wikipedia.org
This compound is recognized as a related impurity of Doxepin, specifically identified as Doxepin EP Impurity B or Doxepin USP Related Compound B. synthinkchemicals.comcleanchemlab.com It has the CAS number 4504-88-5 and the chemical name (11RS)-11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]oxepin-11-ol. cleanchemlab.com The synthesis of such impurities is important for quality control and assurance in the production of Doxepin and its formulations, as well as for regulatory filings like Abbreviated New Drug Applications (ANDA) and toxicity studies. synthinkchemicals.comcleanchemlab.com While specific synthetic routes for this compound as an impurity are not detailed, its identification and availability as a reference standard indicate that methods for its synthesis or isolation and characterization exist. synthinkchemicals.comcleanchemlab.com Impurities can arise during the synthesis or storage of the active pharmaceutical ingredient.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity. gardp.orgwikipedia.orgresearchgate.net This principle is fundamental in drug discovery and medicinal chemistry to understand which structural features are responsible for a compound's effects and to guide the modification of structures to enhance desired activities and minimize undesirable ones. gardp.orgwikipedia.orgresearchgate.netslideshare.netazolifesciences.com
SAR studies involve analyzing how changes in chemical structure affect biological properties. slideshare.net Techniques used in SAR studies include modifying functional groups, molecular fragmentation, adding functional groups, isosteric replacements, and considering stereochemistry. slideshare.net While direct SAR studies specifically on this compound analogs are not detailed in the provided search results, the principles of SAR are broadly applicable to understanding the relationship between the structure of Doxepin and its metabolites (like nordoxepin) and their respective activities. For instance, nordoxepin, the major metabolite of doxepin, is also pharmacologically active but exhibits different selectivity compared to doxepin, being a more potent norepinephrine (B1679862) reuptake inhibitor and less potent at other receptors. wikipedia.org This highlights how structural changes (N-demethylation) impact activity.
Quantitative Structure-Activity Relationship (QSAR) studies build mathematical relationships between chemical structure and biological activity, often using physicochemical properties or structural descriptors. wikipedia.orgresearchgate.netslideshare.netnih.gov These models can be used to predict the biological activities of new molecules before synthesis. researchgate.net
Lead Optimization Strategies in this compound Derivative Development
Lead optimization is a critical phase in drug discovery focused on improving the characteristics of lead compounds to enhance target selectivity, biological activity, potency, and pharmacokinetic properties while reducing toxicity. danaher.comresearchgate.nettechnologynetworks.com This process often involves the synthesis and evaluation of numerous analogs of the initial lead compound. cas.org
Strategies in lead optimization include structural modification through techniques like fragment growing and fragment replacement, often guided by understanding the interaction of the compound with its target. danaher.comnih.gov Structural simplification, by removing nonessential groups, can be a powerful strategy to improve drug-likeness, synthetic accessibility, and pharmacokinetic profiles, particularly when dealing with complex molecules. nih.gov
Computational methods play a significant role in lead optimization, including pharmacophore studies, molecular dynamics, QSAR, and molecular docking, to predict properties and guide structural modifications. danaher.comresearchgate.net In silico approaches can also be used for high-throughput prediction of physicochemical and ADME properties to rank compounds. technologynetworks.com
While specific lead optimization strategies for this compound derivatives are not detailed, the general principles of lead optimization would apply if this compound or a related analog were identified as a lead compound in a drug discovery program. This would involve iterative synthesis and evaluation of modified structures based on SAR and desired property profiles. researchgate.net
Application of Artificial Intelligence in this compound Synthesis Pathway Design
Generative AI frameworks are being developed to navigate synthesizable chemical space by designing synthetic pathways from readily available building blocks, ensuring synthetic tractability. arxiv.org These approaches focus on generating synthesis pathways rather than just molecular structures. arxiv.org
Advanced Analytical Methodologies for Doxepinol and Its Metabolites in Research
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a fundamental technique in the analysis of pharmaceutical compounds and their metabolites. Its ability to separate complex mixtures makes it suitable for the analysis of doxepinol and its related substances.
Reverse-Phase HPLC for Quantitative Determination and Stability Studies
Reverse-Phase HPLC (RP-HPLC) is a widely used mode for the quantitative determination of this compound and for conducting stability studies. RP-HPLC methods have been developed and validated for the analysis of doxepin (B10761459) hydrochloride, demonstrating their suitability for detecting the parent compound and its degraded products innovareacademics.in. These methods often utilize C18 columns and mobile phases consisting of mixtures of methanol, acetonitrile, and buffer solutions innovareacademics.inresearchgate.net. Detection is typically performed using a UV detector at a specific wavelength, such as 254 nm innovareacademics.inresearchgate.net.
Stability-indicating RP-HPLC methods are particularly important in research to assess the degradation of this compound under various stress conditions, such as acid-base hydrolysis, photolysis, thermal degradation, and oxidation innovareacademics.inresearchgate.net. The validation of these methods according to guidelines, such as those from the ICH, confirms their reliability for stability studies innovareacademics.inresearchgate.net. Parameters like linearity, accuracy, and precision are evaluated to ensure the method's performance innovareacademics.inresearchgate.net. For instance, a validated RP-HPLC method for doxepin hydrochloride showed linearity over a concentration range of 10 to 50 µg/ml with a correlation coefficient (R²) of 0.9974 innovareacademics.inresearchgate.net. Recovery studies demonstrated accuracy ranging from 97.67% to 101.04% innovareacademics.in.
Mass Spectrometry-Based Analytical Platforms
Mass spectrometry (MS) coupled with chromatography provides highly sensitive and selective methods for the analysis of this compound and its metabolites, particularly in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique extensively used in bioanalytical research for the simultaneous determination of doxepin and its pharmacologically active metabolite, nordoxepin, in biological samples such as human plasma nih.govresearchgate.netnih.gov. This technique offers high sensitivity and selectivity, which are crucial for quantifying analytes present at low concentrations in complex matrices bioanalysis-zone.com.
LC-MS/MS methods typically involve sample preparation steps like liquid-liquid extraction to isolate the analytes from the matrix nih.govresearchgate.netnih.gov. Chromatographic separation is achieved using columns such as Hypurity C8 or Phenomenex Luna C18 nih.govresearchgate.netresearchgate.net. Detection is performed using tandem mass spectrometry in positive ionization mode, often employing multiple reaction monitoring (MRM) to enhance selectivity and sensitivity nih.govresearchgate.netnih.govresearchgate.net. Specific precursor to product ion transitions are monitored for each analyte and internal standard nih.govresearchgate.netnih.govresearchgate.net. For doxepin, a common transition is m/z 280.1 to 107.0, while for nordoxepin, it is m/z 266.0 to 107.0 nih.govresearchgate.netnih.gov. LC-MS/MS methods have demonstrated linearity over wide concentration ranges and good precision and accuracy for the quantification of doxepin and nordoxepin in human plasma nih.govresearchgate.netnih.gov.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is an advanced variation that utilizes smaller particle size columns and higher flow rates, resulting in faster separation times, improved resolution, and increased sensitivity compared to conventional HPLC-MS/MS lcms.czmdpi.com. UPLC-MS/MS is increasingly applied in bioanalysis for its ability to provide rapid and sensitive quantification of drugs and their metabolites lcms.czmdpi.com. While specific applications for this compound and this compound have been noted in the context of LC-MS/MS and its advancements nih.govphenomenex.com, UPLC-MS/MS offers potential benefits for high-throughput analysis and improved detection limits in this compound research, particularly when dealing with limited sample volumes or low analyte concentrations. UPLC systems coupled with tandem quadrupole mass spectrometers are enabling technologies for rapid and simple quantitative methods lcms.cz.
Validation of Analytical Methods for this compound Research Applications
Validation of analytical methods is a critical process in research to ensure that the methods are reliable, accurate, and suitable for their intended purpose. This involves evaluating several key performance characteristics. elementlabsolutions.comwjarr.com
Specificity, Linearity, Accuracy, and Precision Validation in Research
Validation of analytical methods for this compound research applications typically includes the assessment of specificity, linearity, accuracy, and precision, following guidelines from regulatory bodies like the ICH innovareacademics.inresearchgate.netelementlabsolutions.comwjarr.cominnovareacademics.inresearchgate.net.
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or endogenous substances elementlabsolutions.comwjarr.com. For chromatographic methods, specificity is demonstrated by achieving adequate separation of the analyte peak from other peaks in the chromatogram innovareacademics.in.
Linearity: Linearity establishes the proportional relationship between the analyte concentration and the method's response over a defined range elementlabsolutions.comwjarr.com. This is typically determined by analyzing a series of standards at different concentrations and constructing a calibration curve innovareacademics.inresearchgate.netelementlabsolutions.comwjarr.com. A high correlation coefficient (r² or R²) indicates good linearity innovareacademics.inresearchgate.netelementlabsolutions.comwjarr.com.
Accuracy: Accuracy represents the closeness of agreement between the value obtained by the method and the true value or an accepted reference value elementlabsolutions.comwjarr.com. It is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovery is determined innovareacademics.inresearchgate.netelementlabsolutions.comwjarr.com.
Precision: Precision describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions elementlabsolutions.comwjarr.com. It is usually expressed as the relative standard deviation (% RSD) or coefficient of variation (% CV) innovareacademics.inresearchgate.netresearchgate.netnih.govelementlabsolutions.comwjarr.com. Precision can be evaluated at different levels, including intra-day (repeatability) and inter-day (intermediate precision) innovareacademics.inresearchgate.netresearchgate.net.
Validated methods for doxepin and its metabolites have reported acceptable ranges for these parameters, confirming their reliability for quantitative analysis in various research studies innovareacademics.inresearchgate.netnih.govresearchgate.netnih.gov.
Table of Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Doxepin | 667477 |
| This compound | 20593 |
| Nordoxepin | 2660 |
| Cidoxepin | 667468 |
| N-Desmethyldoxepin | 2660 |
Selected Analytical Method Parameters and Validation Data
| Method Type | Analyte(s) | Matrix | Column | Mobile Phase | Detection | Linearity Range | Accuracy (% Recovery) | Precision (% RSD/CV) | Citation |
| RP-HPLC | Doxepin Hydrochloride | Bulk/Dosage Form | Phenomenex C18 Luna (5 µm) | Methanol:Acetonitrile:Buffer (40:30:30) | UV (254 nm) | 10-50 µg/ml | 97.67-101.04 | < 2 | innovareacademics.inresearchgate.net |
| RP-HPLC | Doxepin | Porcine buccal mucosa | C18 | Isocratic (details not specified) | UV-Vis | Not specified | Good | < 2 | researchgate.net |
| LC-MS/MS | Doxepin, Nordoxepin | Human plasma | Hypurity C8 (5 µm) | Acetonitrile-Methanol (95:5) and 2.0 mM Ammonium Formate (93:7) | MS/MS | Dox: 15.0-3900 pg/mL, NDox: 5.00-1300 pg/mL | Dox: 86.6-90.4, NDox: 88.0-99.1 | ≤ 8.3 | nih.govresearchgate.netnih.gov |
| LC-MS/MS | Doxepin, Desmethyldoxepin | Human plasma | Phenomenex Luna C18 (5 µm) | Methanol-Water-Formic Acid (600:400:0.5) | MS/MS | 1-25 ng/mL | Dox: 90, Desmethyldoxepin: 75 | Not specified | researchgate.net |
| UPLC-MS/MS | Doxepin, N-nordoxepin | Human plasma | Waters ACQUITY UPLC BEH C18 (1.7 µm) | 0.1% Formic Acid + 10 mM Ammonium Formate in Water/Acetonitrile | MS/MS | Not specified | Good | Good | nih.gov |
Note: The PubChem CID for Nordoxepin and N-Desmethyldoxepin is the same as they refer to the same active metabolite.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations.
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in the validation of analytical methods, defining the lowest concentrations of an analyte that can be reliably detected and quantified, respectively. researchgate.netnih.gov These parameters are essential for assessing the sensitivity of a method. researchgate.net
Several approaches exist for determining LOD and LOQ, and the chosen method can significantly impact the resulting values. The International Conference on Harmonisation (ICH) guidelines outline three methods: based on visual evaluation, based on signal-to-noise ratio, and based on the standard deviation of the response and the slope of the calibration curve. sepscience.com
The method based on the standard deviation of the response (σ) and the slope of the calibration curve (S) is commonly calculated using the formulas: LOD = 3.3 * (σ / S) researchgate.netsepscience.com LOQ = 10 * (σ / S) researchgate.netsepscience.com
Here, σ represents the standard deviation of the response, and S is the slope of the calibration curve. researchgate.netsepscience.com The standard deviation of the response can be estimated by the standard deviation of blank samples or the residual standard deviation of the regression line. researchgate.net
Research on analytical methods for doxepin hydrochloride has reported specific LOD and LOQ values. For a developed RP-HPLC method, sensitivity levels were indicated by LOD values of 0.40–0.50 µg/ml and LOQ values of 0.40–0.50 µg/ml. researchgate.net Another study using a highly sensitive LC-MS/MS method for doxepin and its metabolite nordoxepin in human plasma highlights the importance of sensitive methods for bioequivalence studies. nih.gov While specific LOD/LOQ for this LC-MS/MS method are not explicitly stated in the provided snippets, LC-MS/MS is generally known for its high sensitivity. humanjournals.com
It is important to note that the determination of LOD and LOQ values should be demonstrated by injecting multiple samples at the estimated concentrations to ensure they meet performance requirements, such as signal-to-noise ratio criteria and acceptable precision. sepscience.com
Robustness and System Suitability Evaluations.
Robustness and system suitability are vital aspects of analytical method validation, ensuring the reliability and consistency of results. amazonaws.com
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. amazonaws.compharmaknowledgeforum.com These variations can include changes in pH, flow rate, column temperature, and mobile phase composition in chromatographic methods. amazonaws.compharmaknowledgeforum.com Assessing robustness helps identify critical variables that could influence the analysis results and ensures the method's reliability under typical operating conditions. pharmaknowledgeforum.com If a method is susceptible to variations, these parameters should be adequately controlled. A robustness test can be performed by identifying critical variables, defining their variation ranges, and analyzing samples under these varied conditions. pharmaknowledgeforum.com The method must meet system suitability acceptance criteria under these changed conditions. pharmaknowledgeforum.com
System suitability parameters are often established as a direct result of robustness studies. By understanding the impact of small variations on method performance through robustness testing, appropriate system suitability limits can be defined or redefined. researchgate.net This ensures that the system is performing correctly before or during the analysis of samples.
For a stability-indicating RP-HPLC method developed for doxepin hydrochloride, system suitability, accuracy, precision, robustness, LOD, and LOQ were validated according to ICH guidelines, and all parameters were found to be within accepted limits, affirming the method's reliability. researchgate.netinnovareacademics.in Another HPLC assay procedure for Doxepin HCl Cream also included validation parameters and results for retention time match as part of system suitability, showing a relative standard deviation of less than 1.0% for the doxepin peak retention time. usp.org
Spectrophotometric Techniques for this compound Analysis in Research.
Spectrophotometric techniques, particularly UV/VIS spectroscopy, have been widely used for the determination of doxepin hydrochloride in research and quality control. humanjournals.com These methods measure the absorption of light by the analyte at specific wavelengths. britannica.com
UV/VIS spectrophotometry is considered a common and often simpler analytical technique compared to more advanced methods like HPLC or LC-MS. humanjournals.comjrespharm.com It can be employed for the quantitative analysis of doxepin hydrochloride in bulk form and pharmaceutical formulations. humanjournals.comresearchgate.net
Some spectrophotometric methods for doxepin analysis are based on the formation of colored complexes or the reaction with specific reagents, allowing for measurement in the visible region of the spectrum to potentially avoid interference from excipients. nih.govijrpc.comdergipark.org.tr For instance, a spectrofluorimetric method for doxepin hydrochloride is based on the formation of a fluorescent ion pair complex with eosin (B541160) Y. researchgate.net Another approach involves indirect spectrophotometric determination based on the reaction between the drug and a measured amount of a reagent like N-bromosuccinimide (NBS), followed by the determination of the unreacted reagent. ijrpc.com
While spectrophotometric methods can offer simplicity and cost-effectiveness, particularly for routine analysis, more sensitive and selective techniques like HPLC and LC-MS are often preferred for complex matrices or when lower detection limits are required, such as in pharmacokinetic studies or the analysis of biological fluids. nih.govhumanjournals.comnih.gov However, validated UV/VIS spectrophotometric methods can be reliable for quality control and stability studies of formulations, especially when developed and validated according to guidelines like ICH Q2(R1). jrespharm.com
Some research has explored spectrofluorimetric methods for doxepin, which can offer higher sensitivity compared to basic spectrophotometry. researchgate.netnih.govresearchgate.net These methods often involve the formation of fluorescent derivatives or complexes. researchgate.net
Summary of Analytical Techniques Mentioned:
| Technique | Application Examples |
| UV/VIS Spectrophotometry | Quantitative analysis in bulk and formulations, Quality Control, Stability Studies. |
| Spectrofluorimetry | Determination in spiked human plasma and formulations, Higher sensitivity. |
| High-Performance Liquid Chromatography (HPLC) | Analysis in biological samples, bulk, and formulations, Stability-indicating methods. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive determination in human plasma, Bioequivalence studies. |
| Thin Layer Chromatography (TLC) | Qualitative and quantitative analysis. |
| High Performance Thin Layer Chromatography (HPTLC) | Qualitative and quantitative analysis. |
| Gas Chromatography (GC) | Estimation in various samples. |
| Radioimmunoassay | Estimation in various samples. |
Detailed Research Findings (Example for LOD/LOQ):
A study on a stability-indicating RP-HPLC method for Doxepin Hydrochloride reported the following validation parameters: researchgate.netinnovareacademics.in
| Parameter | Result |
| Linearity Range | 10 to 50 µg/ml |
| R² | 0.9974 |
| LOD | 0.40–0.50 µg/ml |
| LOQ | 0.40–0.50 µg/ml |
| Recovery (Cream) | 97.67% to 101% |
This data indicates that the developed RP-HPLC method is sensitive and accurate for the analysis of doxepin hydrochloride within the specified range. researchgate.netinnovareacademics.in
Detailed Research Findings (Example for System Suitability):
For the HPLC assay procedure of Doxepin HCl Cream, system suitability testing for retention time match of the doxepin peak showed a relative standard deviation (RSD) of <1.0% for all injections of the Standard solution and Sample solution. usp.org This result confirms the reproducibility and suitability of the chromatographic system for the analysis. usp.org
Emerging Research Avenues and Theoretical Frameworks in Doxepinol Science
Computational Chemistry and Molecular Modeling in Doxepinol Research.
Computational chemistry and molecular modeling play a crucial role in modern drug discovery and understanding the behavior of chemical compounds at an atomic and molecular level. These techniques are increasingly applied to compounds like this compound to predict their properties, analyze their interactions with biological targets, and guide further experimental research. scielo.bramazon.com Methods such as molecular docking, molecular dynamics simulations, and quantum chemistry calculations provide insights into the preferred conformations of this compound, its binding affinity to potential receptor sites, and the nature of the interactions involved. scielo.brkallipos.gr
Molecular docking studies, for instance, can predict how this compound might fit into the binding pockets of various proteins, such as neurotransmitter transporters or receptors, which are relevant given its structural relationship to tricyclic compounds. nih.gov These studies often involve generating possible binding poses and scoring them based on predicted interaction energies. Molecular dynamics simulations can further explore the stability of these interactions over time and the dynamic behavior of both the ligand (this compound) and the target protein. scielo.brnih.govmdpi.com Quantum chemistry methods can provide more detailed information about the electronic structure of this compound, its reactivity, and the energetics of chemical reactions it might undergo. scielo.brkallipos.grchemmethod.com
Research in this area often involves comparing the computational predictions with experimental data to validate the models and refine the understanding of this compound's molecular behavior. For example, computational studies on related tricyclic compounds have investigated their binding modes to targets like the human serotonin (B10506) transporter (hSERT), identifying key interactions such as salt bridges that are crucial for binding affinity. nih.gov Similar approaches can be applied to this compound to elucidate its specific interaction profiles.
Computational studies can also explore the potential interactions of this compound with other molecules or materials, such as carbon nanotubes, which has been investigated for other tricyclic antidepressants using quantum chemistry computations to understand adsorption properties and reactivity. chemmethod.com
While specific detailed research findings solely focused on extensive computational studies of this compound were not prominently found, the established application of these methodologies to structurally similar compounds and in the broader field of drug research indicates their relevance and ongoing application in understanding this compound at a molecular level.
Systems Biology Approaches to this compound's Biological Impact.
Systems biology offers a holistic approach to understanding the complex biological effects of compounds by integrating data from various levels of biological organization, such as genomics, proteomics, and metabolomics. frontiersin.orguni.lugatech.edu This approach moves beyond studying individual molecular targets to analyzing how a compound influences interconnected biological networks and pathways. gatech.edu
Applying systems biology to this compound research can provide a more comprehensive picture of its biological impact. This involves collecting high-throughput data on changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in biological systems exposed to this compound. frontiersin.orguni.lufrontiersin.org These datasets can then be integrated and analyzed using computational tools, including network analysis and mathematical modeling, to identify affected pathways, key regulatory nodes, and potential off-target effects. frontiersin.orguni.luresearchgate.net
Systems biology approaches have been utilized to investigate the mechanisms of action of various antidepressant agents, often revealing complex interactions within neurotransmitter systems, signaling pathways, and even the gut-brain axis. frontiersin.orgresearchgate.nettums.ac.irnih.gov For example, proteomics and systems biology analyses have been used to identify differentially expressed proteins and affected pathways in the hypothalamus following treatment with antidepressant-like compounds. frontiersin.org Network analysis can help in reconstructing gene regulatory networks and signaling networks to understand how compounds modulate these systems. uni.lu
While specific systems biology studies exclusively on this compound were not detailed in the search results, the application of these methods to understand the broader biological impact and mechanisms of action of psychoactive compounds and antidepressants is well-established. frontiersin.orgresearchgate.nettums.ac.irnih.govnih.gov This suggests that systems biology is a valuable framework for future this compound research to uncover its effects on complex biological systems and potentially identify novel pathways or interactions.
Novel Methodological Developments for this compound Research.
The study of this compound, particularly in complex biological matrices or at low concentrations, necessitates the development and application of sensitive, specific, and efficient analytical methodologies. Novel methodological developments in analytical chemistry play a vital role in accurately quantifying this compound and its metabolites, understanding its behavior in various environments, and supporting research studies.
Recent advancements in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), coupled with improved sample preparation methods like solid phase extraction (SPE), offer enhanced sensitivity and specificity for the determination of pharmaceutical compounds in biological samples like human plasma. researchgate.netresearchgate.netoxford-analytical.co.uk These methods are crucial for accurately measuring drug concentrations in research settings, including studies investigating pharmacokinetics or biological distribution.
One example of a novel methodological development relevant to this compound research is the development and validation of rapid, sensitive, and specific LC-MS/MS methods for the determination of Doxepin (B10761459) and its metabolite, N-nordoxepin, in human plasma. researchgate.netresearchgate.net These methods often involve optimizing chromatographic conditions and mass spectrometric parameters for selective detection and quantification. researchgate.netresearchgate.net Sample preparation techniques, such as SPE, are critical for isolating and concentrating the analytes from the complex biological matrix, minimizing interference, and improving the sensitivity of the method. researchgate.netresearchgate.net
The development of stability-indicating methods using techniques like RP-HPLC is also important for assessing the stability of this compound under various conditions and identifying potential degradation products. researchgate.net These methods are validated according to regulatory guidelines to ensure their reliability and accuracy. researchgate.net
Novel analytical testing also extends to screening for impurities or related substances and investigating unexpected changes in compound composition over time. oxford-analytical.co.uk Bespoke analytical approaches may be designed for unique testing challenges related to complex formulations or the need to identify unknown contaminants. oxford-analytical.co.uk
While the search results highlighted novel analytical methods for Doxepin and N-nordoxepin, the principles and techniques are directly applicable to the development of novel methodologies for the analysis of this compound itself, enabling more precise and comprehensive research.
Q & A
Q. How can researchers ensure reproducibility in this compound’s behavioral assays across laboratories?
- Methodological Answer : Standardize protocols using SOPs for animal housing, handling, and testing environments (e.g., light/dark cycles). Share raw data and analysis code via open repositories. Conduct inter-laboratory ring trials to quantify variability and adjust for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
